N-Methoxy-N-methylpyrazine-2-carboxamide
Overview
Description
N-Methoxy-N-methylpyrazine-2-carboxamide is a chemical compound derived from pyrazine. It has a molecular weight of 167.17 and its molecular formula is C7H9N3O2 . The compound is a white solid .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H9N3O2/c1-10(12-2)7(11)6-5-8-3-4-9-6/h3-5H,1-2H3
. The compound’s structure includes a pyrazine ring, which is a six-membered ring with two nitrogen atoms, and it also contains methoxy and methyl functional groups . Physical and Chemical Properties Analysis
This compound is a white solid . It has a molecular weight of 167.17 and its molecular formula is C7H9N3O2 . The compound’s InChI code is1S/C7H9N3O2/c1-10(12-2)7(11)6-5-8-3-4-9-6/h3-5H,1-2H3
.
Scientific Research Applications
Synthesis and Reactivity
N-Methoxy-N-methylpyrazine-2-carboxamide is involved in various synthetic processes. A study by Sibi et al. (1995) demonstrated the conversion of carboxylic acids to their corresponding N-methoxy-N-methylamides using 2-chloro-1-methylpyridinium iodide as a coupling agent, highlighting its role in the synthesis of chiral compounds without racemization (Sibi et al., 1995). Similarly, Takács et al. (2007) utilized this compound derivatives in palladium-catalyzed aminocarbonylation of nitrogen-containing iodo-heteroaromatics to synthesize biologically relevant compounds (Takács et al., 2007).
Chemical Studies and Modifications
Various studies have explored the chemical properties and potential modifications of this compound. For instance, Albert (1979) researched the transformation of 2-aminopyrazine-3-carboxamide derivatives into pteridin-4-one and its derivatives, providing insight into chemical behavior and synthesis pathways (Albert, 1979). Another study by Lee (2007) discussed the synthesis of N-methoxy-N-methylamides, a class to which this compound belongs, using different reagents and methodologies (Lee, 2007).
Biological and Medicinal Chemistry
In the realm of medicinal chemistry, Mortlock et al. (1997) found that certain sulfonamides, including N-Methyl-2-[4-(2-methylpropyl)phenyl]-3-(3-methoxy-5-methylpyrazin-2-ylsulfamoyl)benzamide, exhibit high affinity and selectivity for the endothelin ETA receptor, indicating potential medicinal applications (Mortlock et al., 1997).
Properties
IUPAC Name |
N-methoxy-N-methylpyrazine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-10(12-2)7(11)6-5-8-3-4-9-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHLDFSGBWILSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=NC=CN=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20626923 | |
Record name | N-Methoxy-N-methylpyrazine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20626923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
317335-26-5 | |
Record name | N-Methoxy-N-methylpyrazine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20626923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.